molecular formula C9H19BO2 B1354186 Diisopropyl Allylboronate CAS No. 51851-79-7

Diisopropyl Allylboronate

Cat. No. B1354186
CAS RN: 51851-79-7
M. Wt: 170.06 g/mol
InChI Key: LWPLTONTMJTRJL-UHFFFAOYSA-N
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Description

Diisopropyl Allylboronate, also known as Allylboronic Acid Diisopropyl Ester, is a chemical compound with the molecular formula C9H19BO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

Allylboronates can be prepared by adding reactive allylic organometallic reagents to borate derivatives and subsequently treating them with aqueous acid, diols, or KHF2 in order to obtain the corresponding boronic acid, cyclic boronate ester, or potassium tri uoroborate .


Molecular Structure Analysis

The molecular weight of Diisopropyl Allylboronate is 170.06 g/mol . The InChI Key for this compound is LWPLTONTMJTRJL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Allylboron species participate in a range of reactions, including asymmetric catalysis. The most important reactions are the allylboration of carbonyl and imine functionalities . In addition, allylboron species can participate in other C−C bond-forming reactions via cross-coupling reactions .


Physical And Chemical Properties Analysis

Diisopropyl Allylboronate is a clear liquid at 20°C . It has a density of 0.819±0.06 g/cm3 . It should be stored at a temperature between 0-10°C under inert gas . It is air sensitive, moisture sensitive, and heat sensitive .

Scientific Research Applications

1. Stereospecific Allylic Functionalization

Diisopropyl allylboronate is involved in the stereospecific functionalization of allylboronic esters, notably in reactions with electrophiles. The use of allylboronate complexes enhances nucleophilicity, facilitating addition to a variety of electrophiles. This process is significant for creating functionalities such as quaternary stereogenic centers with fluorine and trifluoromethyl groups, showcasing the compound's role in precise chemical synthesis (García-Ruiz et al., 2017).

2. Synthesis of Alkyl(1,3-Butadien-2-yl)Methanols

Diisopropyl allylboronate is used in the novel homoallenylboration of aldehydes, leading to the synthesis of alkyl(1,3-butadien-2-yl)methanols. This synthesis demonstrates the compound's utility in creating complex organic structures with high diastereoselectivity, especially when reacting with α-chiral aldehydes (Soundararajan et al., 1995).

3. Advancements in Selective Allylboron Chemistry

Diisopropyl allylboronate plays a crucial role in the latest advancements in selective allylboron chemistry. It's involved in both the synthesis and application of these species, underlining its importance in the field of organic synthesis (Diner & Szabó, 2017).

4. Enantioselective Synthesis of Homoallylamines

This compound is also instrumental in the enantioselective synthesis of primary homoallylamines. By using chirally modified allylboron reagents, it facilitates the asymmetric allylation of N-diisobutylaluminum imines, achieving significant enantiomeric excesses (Watanabe et al., 1999).

5. Synthesis of Allylboronates with Stereogenic Carbon

The compound is crucial in allylic substitutions leading to alpha-substituted allylboronates with tertiary or quaternary B-substituted stereogenic centers. These transformations proceed with high yield and selectivity, underlining the compound's role in producing complex, chiral organicmolecules. Such allylboronates are stable and can be purified easily, making them valuable in the synthesis of secondary or tertiary allylic alcohols (Guzman-Martinez & Hoveyda, 2010).

6. Enantioselective Substitution of Allylic Carbonates

Diisopropyl allylboronate is used in the Cu(I)-catalyzed enantioselective substitution of allylic carbonates with diboron, leading to the synthesis of alpha-chiral allylboronates. This method allows the creation of various functionalized allylboronates with high enantiomeric purity (Ito et al., 2007).

7. Asymmetric Allylboration of Aldehydes

The compound is also used in the asymmetric allylboration of aldehydes with pinacolallylboronates. This process is catalyzed by phosphoric acids and yields excellent enantioselectivities for various types of aldehydes, including aromatic and aliphatic aldehydes (Xing et al., 2012).

8. Catalytic Asymmetric Allylboration

Diisopropyl allylboronate is involved in the allylboration of ketones with γ-disubstituted allylboronic acids. This reaction allows for the creation of adjacent quaternary stereocenters with high selectivity and control over stereo- and enantioselectivity (Alam et al., 2015).

Safety and Hazards

Diisopropyl Allylboronate is classified as a flammable liquid (Category 3, H226) according to the GHS classification . It should be handled with care and appropriate safety measures should be taken while handling this chemical .

properties

IUPAC Name

di(propan-2-yloxy)-prop-2-enylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO2/c1-6-7-10(11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPLTONTMJTRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC=C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465712
Record name Diisopropyl Allylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl Allylboronate

CAS RN

51851-79-7
Record name Diisopropyl Allylboronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl Allylboronate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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